(E)-1,4-dichloropent-1-en-3-one

Description

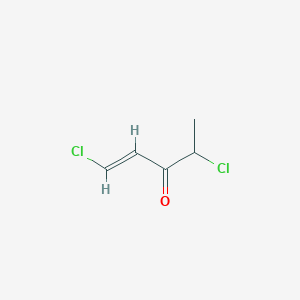

(E)-1,4-Dichloropent-1-en-3-one is an α,β-unsaturated ketone (enone) with a five-carbon backbone, featuring chlorine substituents at positions 1 and 4 and a conjugated double bond (C1–C2). The (E)-stereochemistry indicates that the higher-priority groups (chlorine at C1 and the carbonyl at C3) are on opposite sides of the double bond. This structural arrangement confers unique reactivity, such as susceptibility to nucleophilic attack at the β-carbon (Michael addition) and participation in Diels-Alder reactions.

Properties

CAS No. |

15787-80-1 |

|---|---|

Molecular Formula |

C5H6Cl2O |

Synonyms |

1-Penten-3-one, 1,4-dichloro- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,4-dichloropent-1-en-3-one typically involves the chlorination of pent-1-en-3-one. One common method is the addition of chlorine gas to pent-1-en-3-one under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,4-dichloropent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated chlorinated compounds.

Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

(E)-1,4-dichloropent-1-en-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1,4-dichloropent-1-en-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the carbonyl group and the presence of chlorine atoms, which enhance its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous functional groups, halogenation patterns, or conjugated systems. Structural similarities and differences are inferred from organic chemistry principles, as direct experimental data for (E)-1,4-dichloropent-1-en-3-one is absent in the provided sources.

1,4-Dichloropentane

- Structure : A saturated alkane with chlorine atoms at C1 and C4.

- Key Differences: Lacks the conjugated enone system, reducing electrophilicity and reactivity toward nucleophiles. Lower polarity due to the absence of a carbonyl group, resulting in decreased solubility in polar solvents compared to this compound. Predominantly undergoes substitution (e.g., SN2) or elimination reactions rather than conjugate additions.

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

- Structure: A dienone with p-tolyl (methyl-substituted aryl) groups at C1 and C5, conjugated double bonds at C1–C2 and C4–C5, and a ketone at C3.

- Key Differences: Extended conjugation (two double bonds) enhances stability and alters UV-Vis absorption compared to the mono-enone system of this compound. Chlorine atoms in this compound may increase electrophilicity at the β-carbon compared to the electron-donating tolyl groups in this compound.

General Enones (e.g., Chalcone, Methyl Vinyl Ketone)

- Chalcone (1,3-Diphenylprop-2-en-1-one): Aromatic substituents stabilize the enone system via resonance, whereas chlorine atoms in this compound may withdraw electron density, increasing reactivity.

Hypothetical Data Table Based on Structural Analysis

Research Implications and Limitations

- The provided evidence lacks experimental data for this compound, necessitating reliance on structural analogies.

- Further studies should prioritize synthesizing this compound to characterize its physicochemical properties and reactivity.

- Comparative studies with halogenated enones (e.g., chlorinated chalcones) could elucidate the impact of chlorine substitution on reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.